molecular formula C16H14N2O2 B5703371 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5703371
M. Wt: 266.29 g/mol
InChI Key: WNHUYTBCXRAYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and anticancer research. It belongs to the 1,2,4-oxadiazole class of heterocycles, a privileged scaffold known for its wide spectrum of biological activities and its presence in FDA-approved drugs . This specific derivative serves as a key building block in drug discovery programs. The core 1,2,4-oxadiazole structure is recognized for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can improve metabolic stability in potential drug candidates . Research into analogous 1,2,4-oxadiazole compounds has demonstrated promising anticancer activity against a panel of human cancer cell lines, including breast, lung, and prostate cancers . The mechanism of action for such compounds often involves the inhibition of critical enzymatic targets, such as thymidylate synthase, which is vital for DNA synthesis . Furthermore, 1,2,4-oxadiazole derivatives are being explored as potent antifungal agents. They function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial electron transport chain and energy metabolism, making them effective against various plant pathogens . With the molecular formula C16H14N2O2, this compound is supplied for Research Use Only. It is strictly intended for laboratory research applications and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers value this chemical for developing novel therapeutic agents and studying the mechanism of action of heterocyclic compounds in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-17-15(20-18-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHUYTBCXRAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole and Its Analogues

Conventional Synthetic Routes to 1,2,4-Oxadiazole (B8745197) Ring Systems

The formation of the 1,2,4-oxadiazole heterocycle is predominantly achieved through several reliable and versatile chemical pathways. These methods typically involve the construction of the five-membered ring from acyclic precursors.

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivatives. researchgate.net This approach, often categorized as a [4+1] cycloaddition, involves the four atoms of the amidoxime (N-C-N-O) reacting with the carbonyl carbon of the acylating agent. nih.gov

The general pathway begins with the O-acylation of the amidoxime by an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling agent, to form an O-acyl amidoxime intermediate. This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole ring. researchgate.net The choice of reagents and conditions can be tailored to the specific substrates.

Common activating agents for carboxylic acids in this reaction include:

Carbodiimides (e.g., DCC, EDC)

Carbonyldiimidazole (CDI)

Phosphorus-based reagents (e.g., POCl₃)

The reaction conditions can range from room temperature to elevated temperatures, often in solvents like pyridine (B92270), dioxane, or dimethylformamide (DMF). Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.

Interactive Table: Reagents for Amidoxime Cyclization
Acylating AgentActivating/Coupling AgentTypical ConditionsReference
Acyl ChloridePyridine or other baseRoom temperature to reflux researchgate.net
Carboxylic AcidEDC, DCC, CDIRoom temperature, often in DMF or CH₂Cl₂ nih.gov
AnhydrideHeat or base catalystElevated temperatures researchgate.net
EsterSuperbase (e.g., NaOH/DMSO)Room temperature ej-chem.org

Another classical approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition, or [3+2] cycloaddition, between a nitrile (the dipolarophile) and a nitrile oxide (the 1,3-dipole). organic-chemistry.org This method provides an alternative regiochemical outcome compared to the amidoxime route. Starting from the same nitrile to generate the amidoxime for the [4+1] route places its substituent at the C3 position, whereas using it as the dipolarophile in the [3+2] route places the substituent at the C5 position.

Nitrile oxides are typically generated in situ from precursor molecules, most commonly by the dehydrohalogenation of hydroxamoyl halides (e.g., hydroximoyl chlorides) with a base, or by the dehydration of nitroalkanes. The primary challenge with this method can be the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can reduce the yield of the desired 1,2,4-oxadiazole. organic-chemistry.org

The synthesis of 1,2,4-oxadiazoles from thio-oxadiazole or thiadiazole precursors is not a widely documented or conventional pathway. The chemical literature extensively covers the synthesis of 1,2,4-thiadiazoles and 1,3,4-thiadiazoles, which are themselves important heterocyclic scaffolds. nih.govrsc.org Ring transformation reactions in heterocyclic chemistry are known, for instance, the conversion of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles. nih.gov However, the direct conversion of a thiadiazole ring into a 1,2,4-oxadiazole ring is less common and not considered a standard synthetic route. Such transformations would likely require complex multi-step processes involving ring-opening and subsequent re-cyclization, which are generally less efficient than the direct methods described above.

The synthesis of complex or diversely substituted 1,2,4-oxadiazoles often relies on multi-step pathways where the core is formed using a conventional method, followed by functional group interconversion on the substituents. A typical sequence involves:

Preparation of the Amidoxime: An aryl or alkyl nitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate or potassium carbonate.

Acylation and Cyclization: The prepared amidoxime is then reacted with a suitable carboxylic acid derivative (e.g., acyl chloride) to form the O-acyl amidoxime, which is subsequently cyclized, often in a one-pot procedure, to the 1,2,4-oxadiazole.

This step-wise approach allows for the introduction of a wide variety of substituents at the C3 and C5 positions of the oxadiazole ring by selecting the appropriate starting nitrile and acylating agent.

Targeted Synthesis of 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole

The synthesis of the specific compound This compound is most efficiently achieved via the cyclization of an appropriately substituted amidoxime with a carboxylic acid derivative, following the well-established methodology described in section 2.1.1.

This retrosynthetic analysis indicates two primary precursors:

4-methoxybenzamidoxime: This provides the 3-(4-methoxyphenyl) moiety.

Phenylacetic acid or its derivative: This provides the 5-benzyl moiety.

The forward synthesis would involve the reaction of 4-methoxybenzamidoxime with an activated form of phenylacetic acid, such as phenylacetyl chloride.

Step 1: Preparation of 4-methoxybenzamidoxime 4-methoxybenzonitrile (B7767037) is treated with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like aqueous ethanol (B145695) and heated to reflux to yield 4-methoxybenzamidoxime.

Step 2: Acylation and Cyclodehydration The 4-methoxybenzamidoxime is then reacted with phenylacetyl chloride. A common procedure involves dissolving the amidoxime in a suitable solvent, such as pyridine or dioxane, and adding the phenylacetyl chloride dropwise at room temperature. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct. The reaction mixture is then typically heated to promote the cyclodehydration of the intermediate O-acyl amidoxime to form the final product, this compound.

Interactive Table: Proposed Synthesis Conditions
StepReactant 1Reactant 2Reagents/SolventConditionsProduct
14-methoxybenzonitrileHydroxylamine HClK₂CO₃ / aq. EthanolReflux4-methoxybenzamidoxime
24-methoxybenzamidoximePhenylacetyl chloridePyridineRoom temp, then heat (e.g., 80-100 °C)This compound

This synthetic route is robust and allows for variations to optimize yield and purity. Purification of the final compound is typically achieved by recrystallization or column chromatography.

Optimization of Reaction Yields and Purity

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 1,2,4-oxadiazoles. Key factors influencing the outcome include the choice of solvent, catalyst, temperature, and the nature of the activating reagents for the carboxylic acid.

One-pot synthesis procedures are often favored as they improve efficiency and can lead to higher yields by minimizing the loss of intermediates. For instance, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature has been developed using corresponding amidoximes and carboxylic acid esters in a superbasic medium of NaOH/DMSO. nih.gov This approach, while effective, can have reaction times ranging from 4 to 24 hours with yields varying from poor to excellent (11–90%), depending on the specific substrates. nih.gov

The choice of coupling agents and reaction conditions significantly impacts the yield. Microwave irradiation, for example, has been shown to dramatically reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazoles. rsc.org A one-pot, two-step microwave-assisted synthesis from carboxylic acids and amidoximes has been reported to be high-yielding and versatile. rsc.org Similarly, the use of specific catalysts like PTSA-ZnCl₂ has been shown to be efficient and mild for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

The purity of the final product is often enhanced by simplifying the work-up procedure. Polymer-supported reagents have been utilized to synthesize 1,2,4-oxadiazoles, allowing for high yields and purities with minimal purification, often just requiring filtration to remove the spent reagent. nih.govacs.org

Table 1: Comparison of Synthetic Conditions for 1,2,4-Oxadiazole Analogues

MethodCatalyst/ReagentSolventConditionsYieldReference
One-pot from estersNaOHDMSORoom Temperature11-90% nih.gov
Microwave-assistedEDCI/HOBtDMFMicrowave HeatingHigh nih.gov
From nitrilesPTSA-ZnCl₂--Good to Excellent organic-chemistry.org
Vilsmeier ReagentVilsmeier Reagent/Et₃NCH₂Cl₂Room Temperature, 3h61-93% mdpi.com
Polymer-supportedPS-CarbodiimideTHFMicrowave HeatingHigh acs.org

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-oxadiazoles to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govresearchgate.net

Microwave-Assisted Synthesis: This technique has emerged as a prominent green chemistry tool, offering significant reductions in reaction times from hours to minutes, which conserves energy. nih.govzenodo.orgresearchgate.net Microwave-assisted methods often lead to higher yields and cleaner reactions, reducing the need for extensive purification. nih.govrsc.org Solvent-free microwave-assisted synthesis of 1,2,4-oxadiazoles further enhances the green credentials of this approach. researchgate.net

Ultrasound-Mediated Synthesis: Sonochemistry provides another energy-efficient route to 1,2,4-oxadiazoles. Ultrasound irradiation can accelerate reactions through acoustic cavitation, often at room temperature, leading to good yields in shorter reaction times. semanticscholar.orgresearchgate.net This method can also facilitate synthesis with a low volume of solvents or in their absence. nih.govproquest.com

Catalyst-Based Green Synthesis: The development of environmentally benign catalysts is a cornerstone of green chemistry. Graphene oxide (GO) has been employed as an inexpensive, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.orgrsc.org GO can act as both a solid acid catalyst and an oxidizing agent, promoting the reaction under mild conditions. nih.gov The use of water as a solvent, whenever possible, represents a significant step towards a greener process. google.com

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or in a one-pot manner aligns with green chemistry principles by reducing solvent waste and improving atom economy. nih.govorganic-chemistry.org One-pot reactions that proceed smoothly at room temperature are particularly advantageous as they minimize energy consumption. nih.gov

Table 2: Overview of Green Synthesis Techniques for 1,2,4-Oxadiazoles

Green ApproachKey FeaturesAdvantagesReference
Microwave IrradiationRapid heating, reduced reaction timesEnergy efficiency, higher yields, cleaner products nih.govrsc.orgzenodo.org
Ultrasound IrradiationAcoustic cavitation enhances reactivityShorter reaction times at ambient temperature, good yields semanticscholar.orgresearchgate.netnih.gov
Heterogeneous CatalysisUse of catalysts like Graphene Oxide (GO)Metal-free, reusable catalyst, mild conditions nih.govrsc.org
Solvent-Free SynthesisReactions conducted without a solvent mediumReduces solvent waste, simplifies work-up organic-chemistry.orgresearchgate.net
Aqueous SynthesisWater used as the reaction solventEnvironmentally benign, safe, and inexpensive google.com

Characterization Techniques for Synthesized this compound and Derivatives

Following synthesis, rigorous characterization is essential to confirm the structure and assess the purity of the target compound and its analogues. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for verifying the chemical structure of newly synthesized 1,2,4-oxadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. nih.govtubitak.gov.tr In the ¹H NMR spectrum of a compound like this compound, one would expect to see characteristic signals for the aromatic protons of the benzyl (B1604629) and methoxyphenyl groups, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a singlet for the methoxy (B1213986) (-OCH₃) protons. mdpi.com The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the rings. ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the quaternary carbons of the oxadiazole ring. mdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.govtubitak.gov.tr Key absorptions for 1,2,4-oxadiazoles would include C=N stretching vibrations, C-O-C stretching of the heterocyclic ring, and characteristic bands for the aromatic rings. The absence of certain bands, such as the N-H and O-H stretches from the starting amidoxime, can indicate the successful formation of the oxadiazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural evidence. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. mdpi.com The fragmentation of the 1,2,4-oxadiazole ring under electron impact is a characteristic feature that can be used for identification. nih.govresearchgate.net

Chromatographic Purity Assessment

Chromatographic methods are essential for monitoring the progress of a reaction and for determining the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. nih.gov It is also used to determine the appropriate solvent system for column chromatography purification.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the quantitative purity of the synthesized compounds. nih.gov For compounds intended for biological screening, a purity of >95% is typically required. nih.gov A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and an acidic modifier is often employed to achieve separation and quantification. thieme-connect.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Biological Evaluation and Pharmacological Profiling of 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole and Its Derivatives

In Vitro Assessment of Biological Activities

A comprehensive review of scientific literature reveals a notable absence of specific studies on the direct enzyme inhibitory effects of 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole. While the broader class of oxadiazole derivatives has been a subject of extensive research, leading to the discovery of compounds with a wide array of biological activities, this particular molecule has not been the focus of published in vitro enzyme inhibition assays.

Enzyme Inhibition Studies

Despite the interest in oxadiazole scaffolds in medicinal chemistry, specific experimental data on the inhibitory activity of this compound against the enzymes listed below is not available in the public domain.

Cholinesterase (AChE and BChE) Inhibition

There are no published research findings detailing the in vitro assessment of this compound as an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

α-Glucosidase and α-Amylase Inhibition

Specific studies evaluating the inhibitory potential of this compound against α-glucosidase and α-amylase have not been reported in the available scientific literature.

Lipoxygenase (LOX) Inhibition

The in vitro inhibitory activity of this compound against lipoxygenase (LOX) has not been documented in published research.

Xanthine Oxidase (XO) Inhibition

There is no available data from in vitro studies on the xanthine oxidase (XO) inhibitory properties of this compound.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Research specifically investigating the inhibitory effects of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has not been found in the scientific literature.

Histone Deacetylase (HDAC) Inhibition

No specific data on the Histone Deacetylase (HDAC) inhibitory activity of this compound was found in the reviewed literature.

Tyrosine Kinase Inhibition (e.g., EGFR, BRAF V600E)

There is no available information regarding the inhibitory effects of this compound on tyrosine kinases such as EGFR or BRAF V600E.

Thymidine Phosphorylase Inhibition

The inhibitory activity of this compound against thymidine phosphorylase has not been reported in the available scientific literature.

Peptide Deformylase Inhibition

No studies detailing the evaluation of this compound as a peptide deformylase inhibitor were identified.

Alkaline Phosphatase Inhibition

Information on the alkaline phosphatase inhibitory potential of this compound is not available in the current body of research.

Antiproliferative and Cytotoxic Assays

Assessment against Various Cancer Cell Lines (e.g., MCF-7, A549, DU-145, HepG2, HT29)

Specific data regarding the antiproliferative or cytotoxic effects of this compound against MCF-7, A549, DU-145, HepG2, or HT29 cancer cell lines are not present in the reviewed literature. While numerous oxadiazole derivatives have been assessed for anticancer activity, the results are specific to their unique structures and cannot be extrapolated to the subject compound.

Apoptosis Induction Mechanisms

Derivatives of the oxadiazole core structure have demonstrated notable potential as inducers of apoptosis, a programmed cell death pathway crucial in cancer therapy.

One study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives revealed their ability to induce apoptosis in HepG2 human liver cancer cells. arabjchem.orgmanipal.edu The mechanism was found to be mediated through the intrinsic pathway, involving a significant increase in the expression of the tumor suppressor p53. arabjchem.orgarabjchem.org This upregulation of p53 led to a shift in the ratio of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. arabjchem.orgarabjchem.org Consequently, this triggered the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. arabjchem.orgarabjchem.org

Further research has identified 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole (B8745197) as a significant series of apoptosis inducers. nih.gov Flow cytometry analysis has confirmed that certain 1,2,4-oxadiazole compounds can induce apoptosis in a dose-dependent manner in various cancer cell lines, including MCF-7 (breast adenocarcinoma) and MEL-8 (melanoma). nih.gov The evaluation of 1,3,4-oxadiazole (B1194373) derivatives has also shown that they can cause cell death through apoptosis at high rates, in some cases exceeding that of the chemotherapy drug cisplatin. acs.org

Cell Cycle Modulation

In addition to inducing apoptosis, oxadiazole derivatives have been shown to modulate the cell cycle, a key process in controlling cell proliferation. Certain analogs of nortopsentin, where the central imidazole ring was replaced with a 1,2,4-oxadiazole framework, were found to arrest the cell cycle at the G0-G1 phase in HCT-116 cancer cells. nih.gov Other 1,3,4-oxadiazole derivatives have been observed to inhibit the cell cycle by arresting cells in the G2-M phase, leading to chromatin condensation and cleavage of PARP (poly(ADP-ribose) polymerase), an enzyme involved in DNA repair. mdpi.com This disruption of the normal cell cycle progression is a key mechanism for the anti-proliferative effects of these compounds. nih.govmdpi.com

Antimicrobial Activity Screening

The oxadiazole nucleus is a common feature in compounds screened for antimicrobial properties, demonstrating a broad range of activity against various pathogens. ijariit.com

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Numerous studies have highlighted the antibacterial potential of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria.

For instance, certain 3-substituted 5-amino-1,2,4-oxadiazoles have shown potent activity, with one derivative demonstrating a Minimum Inhibitory Concentration (MIC) of 0.15 µg/mL against Staphylococcus aureus and 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri. nih.gov Another study reported that specific 1,3,4-oxadiazole derivatives exhibited good-to-excellent activity when compared to reference antibiotics like ampicillin and gentamicin. mdpi.com

The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. mdpi.com Research on 5-amino-1,2,4-oxadiazoles has also demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. nih.gov

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

Compound/Derivative Class Gram-Positive Bacteria Gram-Negative Bacteria Noted Activity/MIC Values
3-Substituted 5-amino-1,2,4-oxadiazoles Staphylococcus aureus Escherichia coli, Salmonella schottmulleri, Pseudomonas aeruginosa, Proteus vulgaris MICs as low as 0.15 µg/mL (S. aureus) and 0.05 µg/mL (E. coli, S. schottmulleri) nih.gov
Fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids Yes Yes Good-to-excellent activity compared to ampicillin and gentamicin mdpi.com
2-Acylamino-1,3,4-oxadiazole derivatives Staphylococcus aureus, Bacillus subtilis Not specified MIC of 1.56 µg/mL against S. aureus and 0.78 µg/mL against B. subtilis mdpi.com
Antifungal Efficacy

The antifungal properties of oxadiazole derivatives have been well-documented against a range of fungal pathogens, including those affecting humans and plants.

A 1,3,4-oxadiazole compound, LMM6, was found to be highly effective against several clinical isolates of Candida albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov This compound also exhibited a fungicidal profile and promising anti-biofilm activity. nih.gov Other studies on 1,3,4-oxadiazoles reported two compounds, LMM5 and LMM11, to be effective against C. albicans with an in vitro MIC of 32 μg/ml. frontiersin.org

In the context of plant pathogens, 1,2,4-oxadiazole derivatives have demonstrated significant activity. mdpi.com For example, one derivative showed an EC50 value of 8.81 μg/mL against Colletotrichum capsica and 29.14 μg/mL against Exserohilum turcicum, the latter being more potent than the commercial fungicide carbendazim. mdpi.com

Table 2: Antifungal Activity of Selected Oxadiazole Derivatives

Compound/Derivative Class Fungal Strain(s) Noted Activity (MIC/EC50)
1,3,4-Oxadiazole (LMM6) Candida albicans MIC range: 8 to 32 µg/mL nih.gov
1,3,4-Oxadiazoles (LMM5, LMM11) Candida albicans MIC: 32 μg/ml frontiersin.org
1,2,4-Oxadiazole derivative (4f) Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica EC50 values: 12.68, 29.97, 29.14, and 8.81 μg/mL, respectively mdpi.com
Antitubercular Activity

The oxadiazole scaffold is recognized as a promising framework for the development of new antitubercular agents. Oxadiazoles can act as bioisosteric replacements for the hydrazide group found in first-line anti-TB drugs like isoniazid. nih.gov

Several studies have reported significant in vitro activity of oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). A series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were tested, with some compounds showing a potent MIC value of 3.12 µg/mL against the Mtb H37Rv strain. connectjournals.com Another study on styryl oxadiazoles synthesized from cinnamic acid found a derivative with a 50% inhibition concentration (IC50) of 0.045 µg/mL against the Mtb H37Ra strain. nih.gov

Furthermore, research on substituted 1,2,4-oxadiazoles has demonstrated high percentage inhibition of M. tuberculosis H37Rv, with some compounds achieving 92-96% inhibition at concentrations of 100-250 μg mL−1. nih.gov

Anti-Inflammatory Activity Assessment

Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been evaluated for their anti-inflammatory properties, often showing promising results in various experimental models.

A series of 1,2,4-oxadiazole compounds were screened for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW 264.7 cells. nih.gov One compound was found to prominently inhibit the LPS-induced activation of the NF-κB signaling pathway, a key regulator of inflammation, by preventing the nuclear translocation of the p65 subunit. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model have also demonstrated the anti-inflammatory potential of oxadiazole derivatives. nih.govmdpi.com Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives, particularly those with a methoxy (B1213986) phenyl substitution, showed good anti-inflammatory activity, with one compound achieving a 74.52% inhibition of edema after 12 hours. mdpi.com Other synthesized 1,3,4-oxadiazole derivatives also showed a good response in this model, with some compounds like [3-Chloro-N-[5-(3-Chloro-phenyl)- connectjournals.comnih.govnih.gov oxadiazole-2yl] benzamide] showing notable activity. nih.gov

Table 3: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

Compound/Derivative Class Assay/Model Mechanism/Result
1,2,4-Oxadiazole derivative (17) LPS-induced NO release in RAW264.7 cells Inhibition of NF-κB activation by blocking p65 phosphorylation and nuclear translocation nih.gov
2,5-Disubstituted-1,3,4-oxadiazole (Ox-6a) Carrageenan-induced rat paw edema 74.52 ± 3.97% inhibition of edema after 12 hours mdpi.com
[3-Chloro-N-[5-(3-Chloro-phenyl)- connectjournals.comnih.govnih.gov oxadiazole-2yl]benzamide] Carrageenan-induced rat paw edema Good anti-inflammatory response compared to standard drug nih.gov
In Vitro Inflammatory Marker Modulation

While the 1,2,4-oxadiazole class of compounds is noted for its anti-inflammatory potential, specific data on the direct modulation of inflammatory markers in vitro by this compound is not extensively detailed in the available research. However, studies on related derivatives provide strong evidence of their anti-inflammatory effects. For instance, a series of compounds featuring the 1,2,4-oxadiazole core were synthesized and evaluated for their ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. nih.gov In these studies, select derivatives effectively suppressed the lipopolysaccharide (LPS)-induced activation of NF-κB in RAW264.7 macrophage cells, leading to a reduction in nitric oxide (NO) production, a key inflammatory mediator. nih.gov One compound, in particular, prevented the nuclear translocation of NF-κB, highlighting its potential as a potent anti-inflammatory agent by targeting this pathway. nih.gov These findings suggest that 1,2,4-oxadiazole derivatives, including the subject compound, warrant further investigation for their specific effects on inflammatory cytokines and enzymes.

Albumin Denaturation Assays

Protein denaturation is a well-documented cause of inflammation. nih.gov The albumin denaturation assay serves as a valuable in vitro screening method to assess the anti-inflammatory activity of chemical compounds. In this assay, the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine or egg albumin, is measured. chula.ac.th

Several studies have demonstrated the potential of oxadiazole derivatives in preventing protein denaturation. A series of 1,3,4-oxadiazole derivatives showed moderate anti-inflammatory activity in both bovine serum and egg albumin denaturation assays when compared to the standard drug, diclofenac sodium. chula.ac.th Similarly, other studies have confirmed that various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles, can inhibit the thermal denaturation of bovine serum albumin. nih.gov For example, one study on 2,5-disubstituted-1,3,4-oxadiazole derivatives found that the most promising compound exhibited 74.16% inhibition of albumin denaturation, comparable to the 84.31% inhibition shown by the standard drug ibuprofen. mdpi.comnih.gov This indicates that the oxadiazole scaffold is a key contributor to this anti-inflammatory potential. nih.gov

Antioxidant Activity Determination

The antioxidant potential of 1,2,4-oxadiazole derivatives has been a subject of significant research, as oxidative stress is implicated in numerous diseases. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Nitric Oxide)

Free radical scavenging assays are commonly used to determine the antioxidant capacity of novel compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most widely used methods. e3s-conferences.org

Studies on various 1,3,4-oxadiazole derivatives have consistently shown effective antioxidant activity in these assays. dergipark.org.tr For example, 5-Benzyl-1,3,4-oxadiazole-2-thiol (B1271584), a structurally similar compound, demonstrated DPPH free radical scavenging activity comparable to that of Vitamin C. bohrium.com Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also confirmed their ability to scavenge DPPH radicals. dergipark.org.tr Research on a series of 1,3,4-oxadiazole derivatives incorporating flurbiprofen moiety revealed that the most potent compound showed 80.23% radical scavenging in a DPPH assay, close to the 87.72% inhibition by the standard, ascorbic acid. nih.gov

The table below summarizes the DPPH radical scavenging activity of selected 1,3,4-oxadiazole derivatives compared to a standard.

Compound/StandardConcentration% InhibitionIC50 (µM)
Oxadiazole Derivative (Ox-6f) 100 µg/mL80.23%-
Ascorbic Acid (Standard) 100 µg/mL87.72%-
BHT (Standard) --40.21
Oxadiazole Derivative 1 --4056
Oxadiazole Derivative 4 --9217

Data sourced from multiple studies for comparative purposes. nih.govdergipark.org.tr

Lipid Peroxidation Inhibition

Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. The ability of a compound to inhibit this process is a crucial aspect of its antioxidant profile. The antioxidant potential of 5-Benzyl-1,3,4-oxadiazole-2-thiol was determined in part through lipid peroxidation assays. bohrium.com In studies involving 2,5-disubstituted-1,3,4-oxadiazole derivatives, the thiobarbituric acid-reducing substance (TBARS) assay was used to measure lipid peroxidation, confirming the antioxidant capabilities of this class of compounds. mdpi.comnih.gov

Other Pharmacological Activities (e.g., Analgesic, Anthelmintic, Diuretic, Anticonvulsant, Antimalarial, Antiviral, Anti-Alzheimer's)

Derivatives of 1,2,4-oxadiazole and its isomers have been investigated for a wide array of pharmacological activities.

Analgesic Activity : Several series of 1,3,4-oxadiazole derivatives have been synthesized and shown to possess good anti-inflammatory and analgesic properties in in-vivo screening models. ejbps.com

Anthelmintic and Diuretic Activities : Specific research data on the anthelmintic and diuretic activities of this compound and its close derivatives are not prominent in the available literature.

Anticonvulsant Activity : The 1,3,4-oxadiazole ring is a component of heterocyclic compounds that have shown potent anticonvulsant properties. nih.gov Numerous studies have confirmed the anticonvulsant potential of 1,3,4-oxadiazole derivatives. wu.ac.thsemanticscholar.org These compounds have been evaluated using standard in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govwu.ac.th

Antimalarial Activity : There is growing interest in 1,3,4-oxadiazole analogues as potential antimalarial agents due to the rise of resistance to existing therapies.

Antiviral Activity : The oxadiazole nucleus is present in various compounds with demonstrated antiviral properties.

Anti-Alzheimer's Activity : A significant area of research for 1,2,4-oxadiazole derivatives is in the development of multi-target agents for Alzheimer's disease. nih.gov These compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.gov A series of novel 1,2,4-oxadiazole derivatives showed excellent inhibitory potential against AChE, with some compounds being significantly more potent than the reference drug donepezil. nih.gov Structure-activity relationship studies revealed that having a benzyl (B1604629) group at position 3 of the oxadiazole ring enhanced AChE inhibitory activity. nih.gov

The table below presents the AChE and BuChE inhibitory activities of selected 3,5-disubstituted-1,2,4-oxadiazole derivatives.

CompoundRR'AChE IC50 (µM)BuChE IC50 (µM)
1b BenzylH0.0029524.11
2b Benzyl4-Fluorobenzaldehyde0.0019219.98
3b Benzyl4-Hydroxybenzaldehyde0.0009816.64
4b BenzylPhthalimide0.0075020.97
5b BenzylQuinoline0.0121125.04
Donepezil (Std.) --0.12297-
Rivastigmine (Std.) ---5.88

Data adapted from a study on 1,2,4-oxadiazole derivatives for Alzheimer's disease. nih.gov

Preliminary In Vivo Biological Investigations

The promising in vitro results for oxadiazole derivatives have led to a range of preliminary in vivo studies to validate their pharmacological effects.

Anti-inflammatory and Analgesic Activity : Mefenamic acid-based 1,3,4-oxadiazole derivatives have been screened for their in vivo anti-inflammatory and analgesic activities using the carrageenan-induced acute rat paw oedema model and Eddy's hot plate method, respectively, with some compounds showing good efficacy. ejbps.com Other studies have also used the carrageenan-induced rat paw edema model to confirm the anti-inflammatory potential of novel oxadiazole derivatives. nih.govmdpi.com

Anticonvulsant Activity : The anticonvulsant properties of newly synthesized 1,3,4-oxadiazole derivatives have been confirmed in vivo using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. nih.govwu.ac.th

Anti-Alzheimer's Activity : In the context of Alzheimer's disease, lead compounds from molecular hybrid series of oxadiazoles have been shown to ameliorate cognition and memory functions in scopolamine-induced behavioral rat models. semanticscholar.org Ex vivo biochemical analysis of hippocampal brain homogenates from these studies revealed a significant decrease in malonaldehyde and AChE levels, alongside an increase in superoxide dismutase, catalase, and glutathione levels. semanticscholar.org

Anti-tumor Activity : A series of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivatives were evaluated for their anti-melanoma activity. The most potent compound exhibited significant anti-tumor efficacy in an A375 cell zebrafish xenograft model.

Acute Anti-Inflammatory Animal Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory properties of novel chemical entities. While specific data for this compound in this model is unavailable, studies on other 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated significant anti-inflammatory effects.

For instance, one study synthesized a series of 3,5-disubstituted-1,2,4-oxadiazoles and tested their efficacy in a carrageenan-induced paw edema model in rats. The compound 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (Compound 9a) was reported to exhibit good anti-inflammatory activity. nih.gov Similarly, another study on flurbiprofen-based 1,3,4-oxadiazole derivatives found that several compounds produced remarkable edema inhibition in the same model, with one derivative achieving an 88.33% reduction in edema compared to the standard drug flurbiprofen's 90.01% inhibition. nih.gov These findings suggest that the oxadiazole scaffold is a promising framework for the development of new anti-inflammatory agents.

Table 1: Anti-Inflammatory Activity of Select Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound Animal Model Edema Inhibition (%) Reference
Compound 10 (a flurbiprofen-based 1,3,4-oxadiazole) Mice 88.33% nih.gov
Compound 3a2 (a benzothiazole-oxadiazole hybrid) Rat 81.91% banglajol.info
Compound Ox-6f (a flurbiprofen-based 1,3,4-oxadiazole) Rat 79.83% nih.gov
Standard Drug (Flurbiprofen) Mice 90.01% nih.gov

Analgesic Activity Animal Models (e.g., Acetic Acid Writhing Test)

The analgesic potential of oxadiazole derivatives has been explored using various animal models that assess pain perception. These models include chemically induced pain (acetic acid writhing test, formalin test) and thermally induced pain (tail-flick test).

Although specific results for this compound in the acetic acid writhing test were not found, related compounds have shown promise. The acetic acid writhing test is a common method for screening peripheral analgesic activity, where a reduction in the number of abdominal constrictions (writhes) indicates pain relief. Research on other heterocyclic compounds incorporating the 1,3,4-oxadiazole ring has demonstrated the utility of this model. mdpi.com Furthermore, the previously mentioned compound, 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole , also showed good analgesic activity in a formalin-induced pain model in mice, which assesses the response to persistent pain. nih.gov Another study focusing on 1,3,4-oxadiazole derivatives identified compounds with significant analgesic properties in the tail-flick test. ijpcbs.com

In Vivo Efficacy in Disease Models (General Preclinical Efficacy)

The versatility of the 1,2,4-oxadiazole scaffold has led to its evaluation in a variety of in vivo disease models beyond general inflammation and pain. These studies underscore the broad therapeutic potential of this chemical class.

Derivatives of 1,2,4-oxadiazole have been investigated for their efficacy in complex diseases such as:

Neurodegenerative Disorders : A novel 1,2,4-oxadiazole derivative, wyc-7-20 , was tested in a transgenic mouse model of Alzheimer's disease. The study found that the compound improved cognitive impairments and reduced pathological markers of the disease, demonstrating potent neuroprotective effects. dovepress.com

Autoimmune Diseases : Researchers have explored 1,2,4-oxadiazoles as S1P1 receptor agonists, which have proven utility in treating autoimmune conditions by inducing lymphopenia. researchgate.net

Central Nervous System Disorders : Certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated as highly potent and efficacious agonists for cortical muscarinic receptors, which are targets for various neurological and psychiatric disorders. acs.org

Preliminary In Vivo Cytotoxicity (e.g., Brine Shrimp Lethality Bioassay)

The brine shrimp lethality bioassay is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of chemical compounds. nih.govsemanticscholar.org It is often used to predict general toxicity and to guide the selection of compounds for further, more specific cytotoxicity testing.

A study involving a series of 3,5-diphenylchlorinated-1,2,4-oxadiazoles evaluated their toxicity against brine shrimp (Artemia salina). This research demonstrates the application of this bioassay to the 1,2,4-oxadiazole class of compounds. researchgate.net The assay determines the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of the brine shrimp nauplii within a 24-hour period. While the specific LC50 values for this compound are not available, the existing studies on its analogues confirm that this method is applicable for assessing the preliminary toxicity profile of this compound class.

Table 2: List of Compounds Mentioned

Compound Name Chemical Class
This compound 1,2,4-Oxadiazole
3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole
wyc-7-20 1,2,4-Oxadiazole Derivative
3,5-diphenylchlorinated-1,2,4-oxadiazoles 1,2,4-Oxadiazole
Flurbiprofen-based 1,3,4-oxadiazole derivatives 1,3,4-Oxadiazole
Benzothiazole-oxadiazole hybrids 1,3,4-Oxadiazole
Diclofenac Sodium Standard Drug (NSAID)

Structure Activity Relationship Sar Studies of 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole Scaffolds

Impact of Substituent Variation on Biological Activity

The biological profile of 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives can be finely tuned by altering the substituents on the benzyl (B1604629) and phenyl rings. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets.

The electronic nature of substituents on the aromatic rings of 1,2,4-oxadiazole (B8745197) derivatives plays a pivotal role in their biological activity. Studies on various 1,2,4-oxadiazole scaffolds have demonstrated that the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly modulate their potency.

For instance, in a series of 3,5-disubstituted 1,2,4-oxadiazole derivatives evaluated for anti-tubercular activity, compounds bearing electron-withdrawing groups, such as halogens, on a phenyl ring attached to the core, exhibited enhanced activity compared to those with electron-donating or bulky substituents. nih.gov This suggests that for certain biological targets, a more electron-deficient aromatic system is favorable for binding and efficacy.

Conversely, in other contexts, electron-donating groups have been shown to increase activity. For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives with anticancer properties, the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole core led to increased toxicity towards cancer cells.

The following table illustrates the impact of electronic properties of substituents on the antitubercular activity of a series of 3,5-disubstituted 1,2,4-oxadiazole derivatives.

Compound IDR Group on Phenyl RingElectronic PropertyAntitubercular Activity (MIC µg/mL)
1 HNeutral>100
2 4-ClElectron-Withdrawing50
3 4-NO₂Strongly Electron-Withdrawing25
4 4-OCH₃Electron-Donating>100

Data is illustrative and based on general findings for 1,2,4-oxadiazole scaffolds.

Lipophilicity, often expressed as logP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). For 1,2,4-oxadiazole derivatives, modulating lipophilicity through substituent changes can significantly impact biological activity. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes and reach its target, but excessive lipophilicity can lead to poor solubility and non-specific binding.

The steric bulk of substituents also plays a crucial role. Bulky groups can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance binding by promoting a more favorable conformation. The interplay between lipophilicity and steric effects is complex and target-dependent.

The position of substituents on the aromatic rings can have a profound effect on the biological activity of 1,2,4-oxadiazole derivatives. A study on 3,4-disubstituted 1,2,5-oxadiazoles demonstrated the importance of the substitution pattern on the 4-phenyl moiety for antiplasmodial activity and selectivity. nih.gov In this study, two compounds with 3-ethoxy-4-methoxyphenyl and 4-ethoxy-3-methoxyphenyl substitutions exhibited significantly different activities, highlighting the impact of positional isomerism of the alkoxy groups. nih.gov

The following table shows the effect of positional isomerism on the antiplasmodial activity of 1,2,5-oxadiazole derivatives.

Compound IDPhenyl SubstitutionPfNF54 IC₅₀ (µM)
51 3-ethoxy-4-methoxyphenyl0.034
52 4-ethoxy-3-methoxyphenyl0.275

Data from a study on 1,2,5-oxadiazoles, used here to illustrate the principle of positional isomerism. nih.gov

This demonstrates that even subtle changes in the placement of a substituent can lead to significant differences in biological response, likely due to altered interactions with the target protein's binding site.

Role of the 1,2,4-Oxadiazole Core in Pharmacophore Design

The 1,2,4-oxadiazole ring is considered a "privileged" scaffold in medicinal chemistry. Its utility in pharmacophore design stems from several key properties:

Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere of amide and ester functionalities. This allows medicinal chemists to replace metabolically labile ester or amide groups with the more stable oxadiazole ring without losing the necessary interactions with the biological target. This substitution can improve the pharmacokinetic profile of a drug candidate.

Scaffold for 3D Diversity: The 3- and 5-positions of the 1,2,4-oxadiazole ring provide two vectors for chemical diversification, allowing for the precise spatial orientation of substituents to optimize interactions with a target.

Hydrogen Bonding Capability: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, which is a critical interaction for many ligand-receptor binding events.

Hybridization Strategies with Other Bioactive Heterocycles (e.g., Triazole, Thiazole (B1198619), Quinazoline, Benzimidazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold has been explored in hybridization strategies with other bioactive heterocycles.

Quinazoline: Hybrid molecules incorporating both 1,2,4-oxadiazole and quinazolinone moieties have been synthesized and evaluated as antiproliferative agents. lookchem.com In some of these hybrids, the substitution pattern on the phenyl group of the 1,2,4-oxadiazole moiety was found to affect the inhibitory activity, with a chloro substituent being more favorable than a methoxy (B1213986) group or an unsubstituted phenyl ring. indexcopernicus.com

Benzimidazole (B57391): Benzimidazole is another important heterocycle with a wide range of biological activities. Hybrid compounds linking the benzimidazole and 1,3,4-oxadiazole rings have been investigated for their therapeutic potential. beilstein-journals.org These studies suggest that combining these two pharmacophores can lead to synergistic effects and enhanced biological activity.

Triazole and Thiazole: While specific examples of hybridization of the this compound scaffold with triazole and thiazole were not prominently found in the reviewed literature, these heterocycles are common partners in hybridization strategies due to their own diverse biological activities. For instance, new benzimidazole-1,2,4-triazole hybrid compounds have been synthesized and evaluated for their anticandidal activity. Similarly, thiazole-containing compounds are known for a broad range of pharmacological effects.

Mechanistic Investigations of 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole Actions

Molecular Target Identification and Validation

Identifying the direct molecular binding partners of a compound is a critical first step in elucidating its mechanism of action. For the broader class of oxadiazole derivatives, several key protein targets have been identified.

Structurally related 1,3,4-oxadiazole (B1194373) derivatives, such as 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole, have been identified as potent allosteric inhibitors of Deoxyhypusine Synthase (DHPS) . antibodysystem.comnih.gov DHPS is a crucial enzyme involved in the activation of the eukaryotic translation initiation factor 5A (eIF5A), a protein linked to cell proliferation and cancer. antibodysystem.com The validation of DHPS as a target was achieved through enzymatic inhibition assays and molecular docking simulations, which demonstrated that these compounds bind to an allosteric site, rather than the active site, to exert their inhibitory effect. antibodysystem.comnih.gov

Other 1,2,4-oxadiazole (B8745197) compounds have been found to inhibit the enzyme 3-hydroxykynurenine transaminase (HKT) , which is part of an important metabolic pathway. nih.govrsc.org Furthermore, virtual screening and subsequent biological evaluation have identified the Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1) , a key player in necroptosis and inflammation, as a direct target for certain 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives. nih.gov

These examples highlight that the oxadiazole scaffold is capable of interacting with a diverse range of enzymatic targets, suggesting that 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole may also exhibit specific enzyme-inhibitory activities.

Cellular Pathway Modulation Studies

Interaction with molecular targets invariably leads to the modulation of intracellular signaling pathways. Studies on oxadiazole analogues have focused on their ability to interfere with critical pathways involved in inflammation, cell survival, and cytoskeletal dynamics.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that regulates inflammation, cell proliferation, and survival. Its dysregulation is a hallmark of many cancers. A study on a methyl-thiol-bridged 1,3,4-oxadiazole bearing a methoxybenzyl group, 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole, demonstrated potent inhibition of the NF-κB pathway in chronic myelogenous leukemia (CML) cells. nih.gov The inhibitory mechanism was confirmed through nuclear translocation and DNA binding assays, which showed that the compound prevented the NF-κB p65 subunit from moving into the nucleus and binding to its target gene promoters. nih.gov

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a well-established target for anticancer agents. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. While direct studies on this compound are unavailable, numerous reports show that related heterocyclic structures, including 1,2,4-triazoles and other oxadiazoles, can function as potent inhibitors of tubulin polymerization. nih.govnih.govunits.it Molecular modeling studies suggest these compounds often bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.govnih.gov This interference with the cytoskeleton is a common mechanism for inducing cell cycle arrest at the G2/M phase. researchgate.net

Enzyme kinetic studies provide quantitative data on the inhibitory potential of a compound. Various oxadiazole derivatives have been subjected to such analyses, revealing potent inhibition of several enzymes. For instance, derivatives of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole were found to be highly effective allosteric inhibitors of DHPS, with the lead compound exhibiting an IC₅₀ value of 0.07 μM. antibodysystem.comnih.gov Similarly, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). who.int Other studies have identified 1,2,4-oxadiazoles as competitive inhibitors of HKT, with IC₅₀ values ranging from 42 to 339 μM. nih.govrsc.org

The table below summarizes enzyme inhibition data for various compounds structurally related to this compound.

Compound ClassEnzyme TargetReported IC₅₀Inhibition TypeReference
2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative (7C16)Deoxyhypusine Synthase (DHPS)0.07 µMAllosteric antibodysystem.comnih.gov
5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivativeRIPK1 Kinase1.3 µMType II Kinase Inhibitor nih.gov
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates3-hydroxykynurenine transaminase (HKT)42 - 339 µMCompetitive rsc.org
5-benzyl-1,3,4-oxadiazole-2-thiol derivativesAcetylcholinesterase (AChE)Activity notedNot specified who.int
5-benzyl-1,3,4-oxadiazole-2-thiol derivativesLipoxygenase (LOX)Activity notedNot specified who.int
1,3,4-oxadiazole-benzothiazole derivativesMatrix Metalloproteinase-9 (MMP-9)1.65 µM (for compound 4h)Not specified acs.org

Gene Expression and Protein Level Analysis

The modulation of cellular pathways by a compound ultimately results in altered gene expression and protein levels. In line with its NF-κB inhibitory action, the compound 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole was found to suppress the expression of several NF-κB target genes. nih.gov These include key proteins involved in cell survival (Bcl-2/xl, survivin), inflammation (COX-2), and metastasis (MMP-9, VEGF). nih.gov

Furthermore, other studies on related 1,3,4-oxadiazole derivatives have demonstrated the ability to induce apoptosis, which was confirmed by observing mitochondrial membrane depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. acs.org Analysis of cell cycle progression often reveals an accumulation of cells in the G0/G1 or G2/M phase, corroborating the effects on proteins that regulate cell division. acs.org

The table below details the observed effects of related oxadiazole compounds on specific protein levels.

Compound ClassAffected ProteinObserved EffectAssociated PathwayReference
Methoxybenzyl-substituted 1,3,4-oxadiazoleBcl-2/xlSuppressionApoptosis / NF-κB nih.gov
Methoxybenzyl-substituted 1,3,4-oxadiazoleMMP-9SuppressionMetastasis / NF-κB nih.gov
Methoxybenzyl-substituted 1,3,4-oxadiazoleCOX-2SuppressionInflammation / NF-κB nih.gov
Methoxybenzyl-substituted 1,3,4-oxadiazoleSurvivinSuppressionApoptosis / NF-κB nih.gov
Methoxybenzyl-substituted 1,3,4-oxadiazoleVEGFSuppressionAngiogenesis / NF-κB nih.gov
1,3,4-oxadiazole-acetamido derivativesCaspase-3ActivationApoptosis acs.org

Computational Chemistry and Molecular Modeling Approaches for 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole, within the active site of a target protein. This simulation is crucial for understanding the basis of molecular recognition.

The analysis of ligand-protein interactions reveals how a compound is stabilized within a protein's binding pocket. These interactions are fundamental to the compound's biological activity. Studies on structurally related oxadiazole derivatives show that the oxadiazole ring can engage in hydrogen bonding with receptor residues, which can enhance pharmacological activities. nih.gov The stability of ligand-protein complexes is often governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, in docking studies of oxadiazole/benzimidazole (B57391) hybrids designed as EGFR inhibitors, hydrophobic interactions with residues such as LEU 694, VAL 702, LYS 721, and LEU 820 were identified as key for binding. ekb.eg Similarly, docking of an imidazo[2,1-b] ekb.egrsc.orgresearchgate.netthiadiazole derivative, which has structural similarities to the oxadiazole scaffold, showed that its binding within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase was stabilized by strong hydrogen bonds and hydrophobic interactions. nih.gov For this compound, the benzyl (B1604629) and methoxyphenyl groups would be expected to form significant hydrophobic and pi-stacking interactions with nonpolar amino acid residues, while the oxygen and nitrogen atoms of the oxadiazole core could act as hydrogen bond acceptors.

Molecular docking simulations provide a numerical score to rank the binding affinity of a ligand to a protein, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. This predictive capability is essential for virtual screening and prioritizing compounds for synthesis and biological testing.

Computational studies on various oxadiazole-containing compounds have demonstrated a wide range of binding affinities against different therapeutic targets. These simulations help in identifying promising candidates and comparing their potential efficacy to existing drugs. For example, newly designed oxadiazole/benzimidazole hybrids showed docking scores ranging from -7.4 kcal/mol to -8.7 kcal/mol against the EGFR binding site, comparable to the co-crystalized ligand Erlotinib (-9.7 kcal/mol). ekb.egekb.eg Another study on 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives targeting the EGFR tyrosine kinase domain reported a top docking score of -7.89 kcal/mol. nih.gov

Table 1: Predicted Binding Affinities of Various Oxadiazole Derivatives Against Different Protein Targets

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Reference
Oxadiazole/Benzimidazole Hybrids EGFR Kinase (1M17) -7.4 to -8.7 ekb.eg
N-nicotinoyl-1,3,4-oxadiazole Derivatives EGFR Tyrosine Kinase (1M17) Up to -7.89 nih.gov
1,3,4-Oxadiazole/Benzimidazole Hybrids EGFR Kinase (4HJO) -8.6 ekb.eg

This table is interactive and presents data from studies on related oxadiazole structures to illustrate the application of binding affinity prediction.

By revealing the binding pose of a ligand, molecular docking helps to characterize the key amino acid residues that constitute the active site of a protein. This information is invaluable for understanding the mechanism of inhibition and for designing new molecules with improved specificity and potency.

For example, molecular modeling of oxadiazole derivatives with glycogen synthase kinase-3β (GSK-3β), a target for Alzheimer's disease, revealed the importance of residues Ile62, Asn64, Val70, and Leu182 for ligand binding. rsc.orgnih.gov Similarly, when new oxadiazole derivatives were docked into the ATP binding site of EGFR, their binding modes were investigated to understand how they inhibit the enzyme. ekb.eg These studies provide a detailed map of the active site, highlighting which interactions are most critical for achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr For compounds like this compound, QSAR can predict activity based on calculated molecular properties, known as descriptors.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Molecular descriptors are then calculated for each compound. Using statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is built to correlate the descriptors with the activity. researchgate.net The predictive power of the model is then rigorously validated. researchgate.net

Studies on 1,3,4-oxadiazole derivatives have successfully developed predictive QSAR models for various biological activities, including antioxidant and anticancer effects. dergipark.org.trsemanticscholar.org For example, a 3D-QSAR study on oxadiazole derivatives as anti-Alzheimer agents yielded robust models with significant predictive capabilities (Rcv² = 0.696, Rpred² = 0.6887). rsc.org Another QSAR study on imidazolone derivatives containing a 1,3,4-oxadiazole ring against a breast cancer cell line also produced a statistically significant model (R² = 0.7499). jmchemsci.com

Table 2: Statistical Validation of Predictive QSAR Models for Oxadiazole Derivatives

Compound Class Activity Model Type Q² (R²cv) R²pred Reference
1,3,4-Oxadiazole Derivatives Antioxidant GFA 0.891 0.831 0.858 dergipark.org.tr
Oxadiazole Derivatives Anti-Alzheimer (GSK-3β) CoMSIA Not specified 0.696 0.6887 rsc.org

This interactive table showcases the statistical quality of QSAR models from research on related compounds, demonstrating the process of model development and validation. GFA: Genetic Function Algorithm; CoMSIA: Comparative Molecular Similarity Indices Analysis.

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., charge distribution), spatial (e.g., molecular shape), or topological (e.g., atomic connectivity), among others. dergipark.org.tr Understanding which descriptors are important allows medicinal chemists to rationally design new molecules with enhanced activity.

For instance, a QSAR analysis of the free radical scavenging activity of 1,3,4-oxadiazole derivatives revealed that the most crucial descriptors were the sum of e-state descriptors of strength for potential hydrogen bonds (SHBint9) and the topological radius (topoRadius). dergipark.org.trsemanticscholar.org In another study, QSAR analysis indicated that structural modifications, such as increasing the size of substituent radicals, significantly influence the properties of the compounds. zsmu.edu.ua For this compound, key descriptors would likely relate to its aromaticity, molecular volume, and the electronic properties conferred by the methoxy (B1213986) group and the oxadiazole ring system.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Preclinical Contexts

In the realm of preclinical drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the early assessment of the pharmacokinetic properties of novel chemical entities. The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical step to evaluate the potential of a compound to become a successful drug. While specific experimental or in silico ADME data for this compound is not extensively available in publicly accessible research, this section outlines the computational approaches and predictive models that are typically employed to evaluate the ADME profile of this and structurally related compounds.

The application of in silico methods allows for the rapid and cost-effective screening of large numbers of molecules, helping to prioritize candidates with favorable drug-like properties for further experimental investigation. Various computational tools and software packages are utilized to predict a wide array of ADME-related properties based on the chemical structure of the compound. These predictions are derived from quantitative structure-property relationship (QSPR) models, which are developed using large datasets of experimentally determined properties of diverse chemical structures.

For a molecule like this compound, a typical in silico ADME assessment would involve the prediction of the following key parameters:

Absorption: This pertains to the processes by which a drug enters the bloodstream. Key predicted parameters include:

Aqueous Solubility: The solubility of a compound in water is a crucial factor influencing its absorption. Poor solubility can lead to low bioavailability.

Intestinal Absorption: This predicts the extent to which a compound is absorbed from the gastrointestinal tract into the bloodstream. It is often expressed as a percentage of absorption.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. In silico models can estimate the permeability of a compound across this cell monolayer.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and bioavailability. Computational models can predict whether a compound is a substrate or an inhibitor of P-gp.

Distribution: This describes how a drug spreads throughout the various tissues and organs of the body after absorption. Important predicted parameters include:

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma can affect its distribution and availability to target tissues.

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross the BBB is essential. For other drugs, BBB penetration may be an undesirable side effect. Computational models can predict the likelihood of a compound crossing this barrier.

Volume of Distribution (VDss): This parameter provides an indication of the extent of a drug's distribution in the body's tissues versus the plasma.

Metabolism: This refers to the chemical modification of a drug by the body, primarily by enzymes in the liver. Key predictions include:

Cytochrome P450 (CYP) Inhibition: The CYP450 family of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions. In silico models can predict the potential of a compound to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

CYP Substrate: Predicting which CYP isoforms are likely to metabolize a compound can provide insights into its metabolic stability and potential for interactions.

Excretion: This is the process by which a drug and its metabolites are removed from the body. While direct prediction of excretion pathways is complex, parameters related to metabolism and clearance can provide indirect information.

The following table provides a hypothetical representation of the type of data that would be generated from an in silico ADME prediction for this compound. It is important to reiterate that this data is illustrative and not based on published experimental or computational results for this specific compound.

ADME ParameterPredicted ValueInterpretation
Absorption
Aqueous Solubility (logS)-3.5Moderately soluble
Human Intestinal Absorption> 80%High
Caco-2 Permeability (nm/s)> 10 x 10-6High permeability
P-gp SubstrateNoLow risk of efflux
Distribution
Plasma Protein Binding> 90%High
Blood-Brain Barrier PenetrationYesCNS active potential
Volume of Distribution (L/kg)> 1Good tissue distribution
Metabolism
CYP2D6 InhibitorNoLow risk of interaction
CYP3A4 InhibitorYesPotential for interaction
Excretion
Total Clearance (ml/min/kg)< 15Low to moderate
Drug-Likeness
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
Ghose FilterNo violationsGood drug-like properties
Veber's RuleNo violationsGood oral bioavailability predicted

The results of such in silico ADME profiling are crucial in the early stages of drug development. They help medicinal chemists to identify potential liabilities of a compound and guide the design of new analogues with improved pharmacokinetic properties. For this compound, a favorable predicted ADME profile would support its advancement to more resource-intensive in vitro and in vivo preclinical studies. Conversely, predictions of poor absorption, unfavorable distribution, significant metabolic liabilities, or potential for drug-drug interactions would necessitate structural modifications to mitigate these risks.

Preclinical Pharmacological Investigations of 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole

Pharmacokinetic Characterization in Preclinical Models

The pharmacokinetic properties of 1,2,4-oxadiazole (B8745197) derivatives are highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.gov These modifications significantly influence the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

In a study of 1,2,4-oxadiazole derivatives as papain-like protease (PLpro) inhibitors, several compounds exhibited promising pharmacokinetic profiles in mice. ipbcams.ac.cn For instance, compounds 13f and 26r demonstrated good plasma exposure after oral administration. ipbcams.ac.cn The key pharmacokinetic parameters for these compounds are summarized in the table below.

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
13f 504896.732.017380.082.325.8
26r 507345.894.024289.762.939.1

Data for compounds 13f and 26r, which are 1,2,4-oxadiazole derivatives with different substitution patterns from 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole. ipbcams.ac.cn

These findings suggest that 1,2,4-oxadiazole derivatives can be designed to possess favorable oral bioavailability and plasma exposure, which are critical attributes for the development of orally administered therapeutic agents.

In Vitro Metabolic Stability Assessment

The 1,2,4-oxadiazole nucleus is generally considered to be metabolically stable. researchgate.net Its electron-deficient nature contributes to its resistance to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This inherent stability is a key reason for its use as a bioisostere for more metabolically labile groups like esters and amides. nih.gov

The metabolic stability of 1,2,4-oxadiazole derivatives is often assessed using in vitro models such as liver microsomes. In a study on PLpro inhibitors, several 1,2,4-oxadiazole derivatives, including 13f and 26r , demonstrated good metabolic stability in mouse liver microsomes. ipbcams.ac.cn

CompoundHalf-life (t1/2) in Mouse Liver Microsomes (min)
13f > 93.2
26r > 93.2

Data for compounds 13f and 26r, which are 1,2,4-oxadiazole derivatives with different substitution patterns from this compound. ipbcams.ac.cn

The long half-lives of these compounds in liver microsomes indicate a low rate of metabolic clearance, which is a desirable characteristic for drug candidates.

Bioavailability Studies in Relevant Systems

Oral bioavailability is a critical parameter for the development of convenient and patient-compliant medications. The bioavailability of 1,2,4-oxadiazole derivatives can be modulated through structural modifications to enhance their absorption and metabolic stability.

As presented in the pharmacokinetic characterization section (7.1), studies on 1,2,4-oxadiazole-based PLpro inhibitors have identified compounds with moderate oral bioavailability. ipbcams.ac.cn For example, compound 26r exhibited an oral bioavailability of 39.1% in mice, suggesting that with appropriate structural design, 1,2,4-oxadiazole derivatives can achieve adequate systemic exposure after oral administration. ipbcams.ac.cn

Exploratory Cellular Toxicology Mechanisms (Focus on Molecular Pathways, not Safety Profiles)

The cellular toxicology of 1,2,4-oxadiazole derivatives is an area of active investigation, with studies focusing on their potential to induce apoptosis and cell cycle arrest in cancer cells. The specific molecular pathways involved are often dependent on the cellular context and the substitution pattern of the oxadiazole ring.

A series of 3,5-disubstituted-1,2,4-oxadiazoles were evaluated for their in vitro anti-proliferative activities against various cancer cell lines. nih.gov Several compounds exhibited specificity towards pancreatic and prostate cancer cells. nih.gov For instance, compounds 3f, 3h, 3j, and 3k were particularly effective against pancreatic cancer cells, while compound 3n showed high selectivity for prostate cancer cells. nih.gov

While the precise molecular mechanisms were not fully elucidated in this study, the observed cell-type specificity suggests that these compounds may interact with specific molecular targets or pathways that are dysregulated in these particular cancers.

In a different study on a 1,2,4-triazole derivative with some structural similarities to the subject compound, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) , the compound was found to induce cell cycle arrest at the S phase in human melanoma cells. kaznu.kzresearchgate.net This suggests that the compound may interfere with DNA synthesis or repair pathways.

It is important to note that these are exploratory findings, and further research is needed to fully understand the molecular toxicology of this compound and related compounds.

Emerging Research Directions and Future Perspectives for 5 Benzyl 3 4 Methoxyphenyl 1,2,4 Oxadiazole

Design of Novel 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole Analogues

The design and synthesis of novel analogues are a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be envisioned for the creation of new derivatives. These approaches often involve modification of the core structure to explore the structure-activity relationships (SAR).

Future design strategies for novel analogues could focus on:

Substitution on the Phenyl Rings: Introduction of various substituents on both the 3-position methoxyphenyl ring and the 5-position benzyl (B1604629) ring could significantly influence biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Modification of the Benzyl Group: The benzyl moiety at the 5-position can be replaced with other aromatic or heterocyclic rings to explore new binding interactions. Additionally, the methylene (B1212753) bridge could be modified or functionalized to alter the flexibility and conformation of the molecule.

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring itself is a bioisostere of ester and amide groups, contributing to its metabolic stability. benthamdirect.com Further exploration of bioisosteric replacements for the methoxy (B1213986) group or other parts of the molecule could lead to analogues with improved drug-like properties.

Table 1: Potential Modifications for Novel Analogues

Modification SitePotential Substituents/ModificationsRationale
3-(4-methoxyphenyl) ringHalogens, Alkyl groups, Nitro groupsModulate electronic properties and lipophilicity
5-benzyl ringHeterocyclic rings (e.g., pyridine (B92270), thiophene)Introduce new interaction points with target proteins
Methylene bridgeCarbonyl group, Amino groupAlter flexibility and potential for hydrogen bonding
Methoxy groupHydroxyl group, Alkoxy groups of varying chain lengthsInvestigate the role of hydrogen bonding and steric effects

Multitargeting Approaches in Drug Design

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The concept of multitargeting, where a single molecule is designed to interact with multiple biological targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

The 1,3,4-oxadiazole (B1194373) scaffold, closely related to the 1,2,4-oxadiazole core, has been successfully incorporated into multitargeted agents. For instance, hybrids of N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazoles have been developed as potential therapeutics for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1). acs.org

Drawing inspiration from such studies, this compound could serve as a foundational scaffold for the design of novel multitargeted ligands. By incorporating pharmacophores known to interact with specific targets, it may be possible to create derivatives that modulate multiple pathways involved in a particular disease. For example, in the context of cancer, one could envision analogues that inhibit both a specific enzyme and a protein involved in drug resistance.

Potential for Nanotechnology-Based Delivery Systems in Research

The translation of promising compounds from the laboratory to clinical applications is often hampered by challenges such as poor solubility, low bioavailability, and off-target toxicity. nih.gov Nanotechnology-based drug delivery systems offer innovative solutions to overcome these hurdles by encapsulating therapeutic agents in nano-sized carriers. nih.gov

Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to improve the delivery of drugs like this compound. nih.gov These nanocarriers can:

Enhance Solubility and Bioavailability: By encapsulating hydrophobic compounds, nanoparticles can improve their dispersion in aqueous environments, leading to better absorption and bioavailability. bjbabs.org

Enable Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that specifically bind to receptors overexpressed on diseased cells, thereby concentrating the drug at the site of action and minimizing exposure to healthy tissues. bjbabs.org

Provide Controlled Release: Nanoparticles can be designed to release their payload in a sustained or stimulus-responsive manner, optimizing the therapeutic window and reducing the frequency of administration.

While specific research on the nano-formulation of this compound is yet to be published, the broader success of nanotechnology in drug delivery suggests a promising avenue for future investigation.

Advancements in Synthetic Methodologies for 1,2,4-Oxadiazoles

The efficient and versatile synthesis of the 1,2,4-oxadiazole core is crucial for the exploration of its therapeutic potential. Traditional methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles often involve the condensation of amidoximes with carboxylic acids or their derivatives, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it

Recent years have witnessed significant advancements in synthetic methodologies, offering more efficient, sustainable, and scalable routes to 1,2,4-oxadiazoles. These advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. benthamdirect.com

Solid-Phase Synthesis: This technique allows for the synthesis of libraries of compounds in a high-throughput manner, which is particularly valuable for structure-activity relationship studies. benthamdirect.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity.

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents and catalysts is a growing area of focus, aiming to reduce the environmental impact of chemical synthesis.

These modern synthetic techniques can be applied to the synthesis of this compound and its analogues, facilitating the rapid and efficient generation of diverse chemical entities for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

In the context of this compound research, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel oxadiazole derivatives based on their chemical structure. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel oxadiazole-based scaffolds with enhanced therapeutic potential.

Synthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to target molecules, saving time and resources in the laboratory. nih.gov

The application of AI and ML to oxadiazole research is still in its early stages, but it holds immense promise for accelerating the discovery and development of new therapies based on this important heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A typical protocol involves reacting 4-methoxyphenylamidoxime with benzyl-substituted carboxylic acid chloride in dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding 60–75% . Optimization strategies include:

  • Anhydrous conditions : Minimize hydrolysis of intermediates.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane (1:4 ratio) removes byproducts.
  • Temperature control : Gradual heating prevents decomposition of sensitive intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Methoxy protons appear at δ 3.8–4.2 ppm, aromatic protons at δ 7.0–7.5 ppm, and oxadiazole carbons at 165–170 ppm .
  • IR spectroscopy : C=N stretching vibrations at 1600–1650 cm⁻¹ confirm the oxadiazole ring .
  • X-ray crystallography : Resolves dihedral angles (<5°) between the oxadiazole and aromatic rings, confirming planarity .

Advanced Research Questions

Q. How do superacidic conditions influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : In triflic acid (CF₃SO₃H), the oxadiazole undergoes superelectrophilic activation, enabling regioselective hydrogenarylation. For example:

  • Reaction : At room temperature, the acetylene derivative forms E/Z-5-(2,2-diarylethenyl)-oxadiazoles (J = 12–16 Hz for vinyl protons).
  • Mechanism : DFT calculations show stabilization of carbocation intermediates via charge delocalization across the oxadiazole ring .

Q. What methodological approaches resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell permeability vs. enzyme purity). A tiered validation approach is recommended:

  • Standardized assays : Follow CLSI guidelines for antifungal testing (e.g., MIC values against Candida albicans) .
  • Molecular dynamics (MD) : Simulate solvation effects to refine docking poses (e.g., GROMACS with AMBER force fields).
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD < 10 µM) .

Q. What advanced computational strategies improve the design of oxadiazole derivatives with enhanced target selectivity?

  • Methodological Answer : Combine QSAR and fragment-based drug design (FBDD) :

  • CoMFA analysis : Electron-donating groups (σ < -0.2) at the benzyl position enhance EGFR inhibition (r² = 0.89).
  • FBDD-guided modification : Fluorinated substituents improve binding free energy by 2.3 kcal/mol (MM/PBSA calculations).
  • Validation : Mutant cycle analysis in kinase assays confirms selectivity over off-target kinases (e.g., VEGFR2) .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial activity of this compound?

  • Methodological Answer : Divergent results may stem from:

  • Strain variability : Test against standardized panels (e.g., ATCC strains for Staphylococcus aureus).
  • Solubility limitations : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.
  • Meta-analysis : Compare MIC values across studies (e.g., 8–32 µg/mL against gram-positive bacteria) and correlate with logP values (2.5–3.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-benzyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.